Clodinafop
Overview
Description
Clodinafop is an aryloxyphenoxypropionate herbicide widely used for the control of annual grasses. It functions as an acetyl-coenzyme A carboxylase (ACCase) inhibitor, which is a critical enzyme for fatty acid biosynthesis in plants. The inhibition of ACCase leads to the disruption of lipid synthesis, which is essential for plant growth, resulting in the death of the targeted weeds .
Synthesis Analysis
The synthesis of clodinafop-related compounds has been explored, although specific details on the synthesis of clodinafop itself are not provided in the provided papers. However, a related study discusses the synthesis of a hexachlorotritelluracyclododecane compound, which, while not directly related to clodinafop, indicates the type of complex organic synthesis that may be involved in the production of such herbicides .
Molecular Structure Analysis
Computational simulations have been used to study the interactions between clodinafop and the ACCase enzyme. These studies involve homology modeling, molecular dynamics simulations, and molecular mechanics-Poisson-Boltzmann surface area calculations. The simulations have revealed that mutations in the enzyme can significantly affect the binding affinity of clodinafop, which is crucial for understanding resistance mechanisms in grass weeds .
Chemical Reactions Analysis
Clodinafop-propargyl, a pro-herbicide of clodinafop, undergoes photodegradation under sunlight and UV light, leading to various photoproducts. The degradation follows first-order kinetics, and the major photoproducts have been identified using NMR, IR, and MS techniques . Additionally, clodinafop-propargyl can interact with DNA, suggesting an intercalative mode of binding, which is characterized by the insertion of the herbicide molecule between base pairs of DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of clodinafop have been studied in various environmental contexts. For instance, the metabolic fate of clodinafop-propargyl in a sediment-water system and soil has been investigated, revealing that the herbicide is subject to mineralization and transformation into other compounds, such as clodinafop acid. The studies have also identified the half-life of clodinafop in soil and its binding to soil components . A liquid chromatographic method has been developed for the micro-quantitative determination of clodinafop in soil, wheat, and Phalaris minor, which provides insights into the sensitivity and detection limits of the herbicide in environmental samples .
Relevant Case Studies
Several case studies have been reported in the literature. For example, the impact of clodinafop on chlorophyll fluorescence induction curves in barley and oat has been studied, providing insights into the physiological effects of the herbicide on these plants . Another study used zebrafish embryos to investigate the developmental toxicity of clodinafop-propargyl, revealing that exposure to the herbicide disrupts the posterior and ventral development of the embryos . These case studies are crucial for understanding the broader implications of clodinafop use in agriculture and its potential environmental and ecological risks.
Scientific Research Applications
Ecotoxicology in Aquatic Organisms
Clodinafop-propargyl, an aryloxyphenoxypropionate herbicide, has been studied for its developmental toxicity in aquatic organisms. Gui et al. (2011) conducted research employing zebrafish as a model, revealing that exposure to clodinafop-propargyl resulted in various morphogenetic malformations, particularly in the posterior and ventral regions of embryos. This study indicates the potential ecotoxicological impacts of clodinafop-propargyl in aquatic environments (Gui et al., 2011).
Herbicide Efficacy and Environmental Factors
Research by Andrews et al. (2007) explored the correlation between environmental variables and clodinafop efficacy on Avena species (wild oat). The study found that factors like clodinafop dose, temperature, spray water volume, and soil moisture at spraying were correlated with the herbicide's effectiveness. This research contributes to understanding how environmental conditions influence the efficacy of clodinafop in agricultural settings (Andrews et al., 2007).
Persistence and Degradation
Roy et al. (2006) studied the persistence of clodinafop in soil and wheat crops. Their findings showed that clodinafop rapidly transformed in these environments, with the acid form of clodinafop dissipating quickly. This research is significant in understanding the residual effects and environmental fate of clodinafop in agricultural systems (Roy et al., 2006).
Impact on Soil Microflora
A study by Shrivastava et al. (2014) assessed the impact of clodinafop-propargyl on soil microorganisms in wheat cultivation. The research did not reveal any definitive trends in the impact on various microorganisms, including bacteria, fungi, and actinomycetes, suggesting that clodinafop-propargyl may have a minimal or complex effect on soil microflora (Shrivastava et al., 2014).
Herbicidal Applications in Agriculture
Numerous studies have focused on optimizing the use of clodinafop in agriculture. For instance, research on its efficacy in controlling specific weed species in wheat, the impact of varying doses, and the combination with other herbicides provides insights into effective and sustainable agricultural practices (Hessain, 2013), (Kumar et al., 2011), (Barros et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKUTLBPMDDNQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042332 | |
Record name | Clodinafop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clodinafop | |
CAS RN |
114420-56-3 | |
Record name | Clodinafop | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114420-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clodinafop [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114420563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clodinafop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLODINAFOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5VL6U0SD8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.